4-fluoro-N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide
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Overview
Description
4-fluoro-N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide is an organic compound that belongs to the class of fluorinated aromatic compounds It is characterized by the presence of a fluorine atom, a trifluoromethyl group, and a hydroxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide typically involves the reaction of 4-fluoro-2-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-fluoro-N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-fluoro-N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to the modulation of their activity. Additionally, the presence of the fluorine and trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects intracellularly .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-2-(trifluoromethyl)benzaldehyde
- 4-fluoro-3-hydroxybenzoic acid
- 4-fluoro-2-(trifluoromethyl)benzonitrile
Uniqueness
4-fluoro-N’-hydroxy-2-(trifluoromethyl)benzenecarboximidamide is unique due to the presence of both a hydroxy group and a trifluoromethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H6F4N2O |
---|---|
Molecular Weight |
222.14 g/mol |
IUPAC Name |
4-fluoro-N'-hydroxy-2-(trifluoromethyl)benzenecarboximidamide |
InChI |
InChI=1S/C8H6F4N2O/c9-4-1-2-5(7(13)14-15)6(3-4)8(10,11)12/h1-3,15H,(H2,13,14) |
InChI Key |
OKMSDQFYSBNVAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C(=NO)N |
Origin of Product |
United States |
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